7-ethoxy-8-propionyl-2H-chromen-2-one
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Overview
Description
7-ethoxy-8-propionyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-8-propionyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-ethoxy-4-methylcoumarin with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-8-propionyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents at specific positions on the chromen-2-one ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used for substitution.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
7-ethoxy-8-propionyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-ethoxy-8-propionyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one
- 7-ethoxy-4-phenyl-2H-chromen-2-one
- 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one
Uniqueness
7-ethoxy-8-propionyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
7-ethoxy-8-propanoylchromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-3-10(15)13-11(17-4-2)7-5-9-6-8-12(16)18-14(9)13/h5-8H,3-4H2,1-2H3 |
InChI Key |
LJTVZULEIDSNAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OCC |
Origin of Product |
United States |
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